molecular formula C18H13FN2O4 B11525036 5-{3-[(2-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{3-[(2-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11525036
M. Wt: 340.3 g/mol
InChI Key: UQQXGYGLADGICF-UHFFFAOYSA-N
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Description

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 2-fluorobenzyl alcohol with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with a diazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is facilitated by the unique structural features of the compound, including the fluorophenyl and methoxyphenyl groups, which enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-({3-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-({3-[(2-IODOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of 5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H13FN2O4/c19-15-7-2-1-5-12(15)10-25-13-6-3-4-11(8-13)9-14-16(22)20-18(24)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,24)

InChI Key

UQQXGYGLADGICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O)F

Origin of Product

United States

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